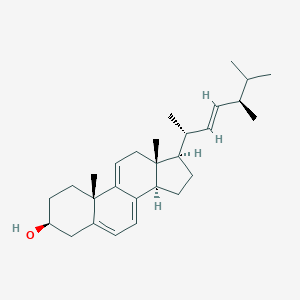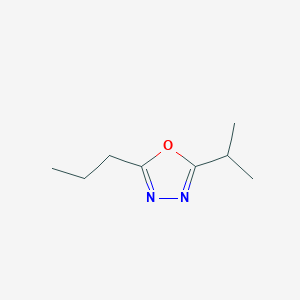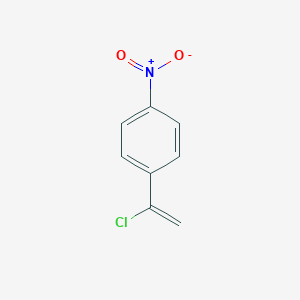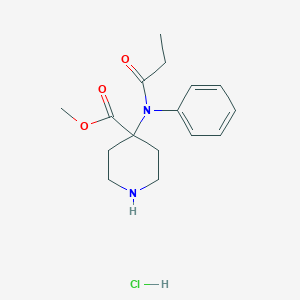
Methyl 4-(phenyl-propionyl-amino)-piperidine-4-carboxylate HCl
概要
説明
ノルカルフェンタニル (塩酸塩) は、強力な合成オピオイドであるカルフェンタニルの代謝産物です。 オピオイドに分類され、主に法科学および研究用途で使用されます 。 ノルカルフェンタニルは、医療において広く使用され、法中毒学において重要な意味を持つ他のフェンタニルアナログとの構造的類似性で知られています .
準備方法
ノルカルフェンタニル (塩酸塩) の合成は、通常カルフェンタニルから始まるいくつかの段階を伴います。 一般的な方法の1つは、カルフェンタニルを加水分解してノルカルフェンタニルを生成し、その後塩酸塩に変換する方法です 。 反応条件は、加水分解プロセスを促進するために、しばしば強酸または強塩基を使用します。 工業生産方法では、合成の効率と収率を向上させるために、連続フロー技術を採用することがあります .
化学反応の分析
ノルカルフェンタニル (塩酸塩) は、次のようなさまざまな化学反応を起こします。
酸化: この反応は、過マンガン酸カリウムまたは過酸化水素などの酸化剤によって促進することができます。
還元: 水素化リチウムアルミニウムなどの一般的な還元剤を使用して、ノルカルフェンタニルを還元することができます。
これらの反応から生成される主要な生成物は、使用される特定の試薬や条件によって異なります。 たとえば、酸化によってカルボン酸が生成される可能性があり、還元によってアルコールやアミンが生成される可能性があります。
4. 科学研究用途
ノルカルフェンタニル (塩酸塩) は、次のようないくつかの科学研究用途があります。
科学的研究の応用
Norcarfentanil (hydrochloride) has several scientific research applications:
Forensic Toxicology: It is used as an analytical reference material to detect and quantify carfentanil and its metabolites in biological samples.
Pharmacological Studies: Researchers study its pharmacokinetics and pharmacodynamics to understand the metabolism and effects of carfentanil and related compounds.
Medical Research: It helps in investigating the potential therapeutic uses and risks associated with fentanyl analogs.
作用機序
ノルカルフェンタニル (塩酸塩) は、主にμオピオイド受容体を含むオピオイド受容体と相互作用することで効果を発揮します。 これらの受容体は、脳、脊髄、その他の組織に分布しています。 ノルカルフェンタニルはこれらの受容体のアゴニストとして作用し、鎮痛作用と鎮静作用をもたらします 。 ノルカルフェンタニルがμオピオイド受容体に結合すると、Gタンパク質共役受容体が活性化され、シナプス伝達を調節し、オピオイドの特徴的な効果を生み出します .
6. 類似の化合物との比較
ノルカルフェンタニル (塩酸塩) は、次のような他のフェンタニルアナログと類似しています。
カルフェンタニル: 獣医学で使用される強力な合成オピオイド.
レミフェンタニル: 医療で使用される速効性の合成オピオイド.
スフェンタニル: 痛みを管理するために使用される別の強力なオピオイド.
これらの化合物と比較して、ノルカルフェンタニルは、代謝産物としての役割と、法中毒学における特定の用途によって独特です。 カルフェンタニルやレミフェンタニルとの構造的類似性により、生物学的サンプル中のこれらのオピオイドの存在のマーカーとして使用できます .
類似化合物との比較
Norcarfentanil (hydrochloride) is similar to other fentanyl analogs such as:
Carfentanil: A potent synthetic opioid used in veterinary medicine.
Remifentanil: A fast-acting synthetic opioid used in medical care.
Sufentanil: Another potent opioid used for pain management.
Compared to these compounds, norcarfentanil is unique due to its role as a metabolite and its specific applications in forensic toxicology. Its structural similarity to carfentanil and remifentanil allows it to be used as a marker for the presence of these opioids in biological samples .
特性
IUPAC Name |
methyl 4-(N-propanoylanilino)piperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3.ClH/c1-3-14(19)18(13-7-5-4-6-8-13)16(15(20)21-2)9-11-17-12-10-16;/h4-8,17H,3,9-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAKVFPGXHKSME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


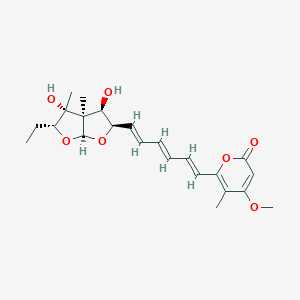


![[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate](/img/structure/B162495.png)






